molecular formula C21H21N3O4S B11209991 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide

Cat. No.: B11209991
M. Wt: 411.5 g/mol
InChI Key: LAPUPCIINOROSS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production at a larger scale.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation and migration . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

InChI

InChI=1S/C21H21N3O4S/c1-28-17-10-8-16(9-11-17)24-21(18-13-29(26,27)14-19(18)23-24)22-20(25)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,25)

InChI Key

LAPUPCIINOROSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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